Histamine H3 Receptor Stereochemistry-Activity Relationship
In a controlled in vivo brain microdialysis study in rats, the (2R,5S)-trans and (2S,5S)-cis stereoisomers of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole (compounds 1a and 1b) did not increase neuronal histamine release, whereas the (2S,5R)-trans enantiomer (1c) and its N-alkyl derivatives 13c (OUP-133) and 18 (OUP-153) elevated histamine release to 180–190% and 180–200% of basal levels, respectively, identifying them as novel histamine H3 antagonists [1]. The (2R,5S) building block serves as the essential precursor for synthesizing the inactive control stereoisomers required to validate target engagement in this program.
| Evidence Dimension | In vivo neuronal histamine release (% of basal level) |
|---|---|
| Target Compound Data | No increase above basal (inactive) for the (2R,5S)-trans imidazole derivative 1a |
| Comparator Or Baseline | (2S,5R)-trans imidazole derivative 13c (OUP-133): 180–190% of basal; derivative 18 (OUP-153): 180–200% of basal |
| Quantified Difference | Qualitative binary difference: active vs. inactive stereoisomer; quantitative fold-change from basal not applicable for inactive compound |
| Conditions | In vivo rat brain microdialysis; stereoisomers 1a–d and N-alkyl derivatives 11a–d, 12a–d, 13a–d tested |
Why This Matters
This demonstrates that the (2R,5S) configuration produces a pharmacologically distinct entity; for laboratories constructing stereochemical SAR libraries or requiring matched inactive controls, procurement of the correct single enantiomer is non-negotiable.
- [1] Harusawa S, et al. Synthesis of Novel 4(5)-(5-Aminotetrahydropyran-2-yl)imidazole Derivatives and Their in Vivo Release of Neuronal Histamine Measured by Brain Microdialysis. Chem. Pharm. Bull. 2007;55(8):1245-1253. View Source
